14alpha-Hydroxy-4-androstene-3,6,17-trione

Catalog No.
S618685
CAS No.
120051-39-0
M.F
C19H24O4
M. Wt
316.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
14alpha-Hydroxy-4-androstene-3,6,17-trione

CAS Number

120051-39-0

Product Name

14alpha-Hydroxy-4-androstene-3,6,17-trione

IUPAC Name

(8R,9S,10R,13S,14R)-14-hydroxy-10,13-dimethyl-2,7,8,9,11,12,15,16-octahydro-1H-cyclopenta[a]phenanthrene-3,6,17-trione

Molecular Formula

C19H24O4

Molecular Weight

316.4 g/mol

InChI

InChI=1S/C19H24O4/c1-17-6-3-11(20)9-14(17)15(21)10-13-12(17)4-7-18(2)16(22)5-8-19(13,18)23/h9,12-13,23H,3-8,10H2,1-2H3/t12-,13+,17+,18+,19+/m0/s1

InChI Key

UKVVNEHFNYKGMX-KIVPVIKRSA-N

SMILES

CC12CCC(=O)C=C1C(=O)CC3C2CCC4(C3(CCC4=O)O)C

Synonyms

14-HAET, 14-hydroxyandrost-4-ene-3,6,17-trione, 14-OHAT, 14alpha-hydroxy-4-androstene-3,6,17-trione, androst-4-ene-3,6,17-trione-14-ol

Canonical SMILES

CC12CCC(=O)C=C1C(=O)CC3C2CCC4(C3(CCC4=O)O)C

Isomeric SMILES

C[C@]12CCC(=O)C=C1C(=O)C[C@@H]3[C@@H]2CC[C@]4([C@]3(CCC4=O)O)C

Description

The exact mass of the compound 14alpha-Hydroxy-4-androstene-3,6,17-trione is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Androstanes - Androstenes - Androstenols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

-Androstene-3,6,17-trione (AT) and its derivatives as aromatase inhibitors:

AT, also known as 4-androstene-3,6,17-trione or 6-oxo, is a well-studied compound with aromatase inhibitory activity. Aromatase is an enzyme responsible for converting testosterone to estradiol, the most potent form of estrogen. Inhibiting aromatase can be beneficial in various research fields, including:

  • Cancer research: Particularly in hormone-dependent breast cancers, reducing estrogen levels can slow tumor growth and progression. Studies have explored AT and its derivatives as potential antitumor agents, but further research is needed to determine their efficacy and safety in clinical settings [].
  • Understanding estrogen's role in various physiological processes: By manipulating estrogen levels through aromatase inhibitors like AT, researchers can gain insights into the role of estrogen in various physiological processes, such as bone health, cardiovascular function, and cognitive function.

Mechanism of action:

AT acts as a suicide substrate for aromatase. This means it binds to the enzyme's active site and undergoes a chemical transformation that irreversibly inactivates the enzyme. However, AT itself is rapidly metabolized to 3β-hydroxy-AT, which acts as a competitive inhibitor of aromatase with lower potency [].

XLogP3

1

Dates

Modify: 2023-07-17

Explore Compound Types